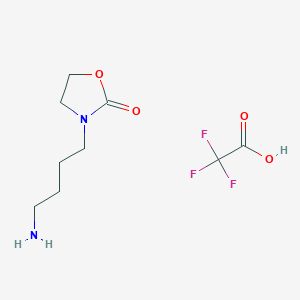

3-(4-Aminobutyl)-1,3-oxazolidin-2-on; 2,2,2-Trifluoressigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a synthetic compound that combines the structural features of an oxazolidinone ring and a trifluoroacetic acid moiety

Wissenschaftliche Forschungsanwendungen

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties .

Wirkmechanismus

Target of Action

The compound “3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid” is structurally similar to the naturally occurring polyamine, spermidine . Spermidine is known to interact with various targets including the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound’s interaction with its targets is likely to be similar to that of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures . It is also involved in the post-translational formation of hypusine in the eukaryotic initiation factor 5A (eIF5A) . This modification is one of the most specific post-translational modifications and is crucial for the activity of eIF5A .

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as spermidine. Spermidine is involved in various metabolic pathways, including the biosynthesis of spermine and the metabolism of methionine . It also plays a role in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .

Pharmacokinetics

Spermidine is known to be absorbed and distributed throughout the body, where it interacts with various targets . The compound is likely to be metabolized and excreted in a similar manner.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be similar to those of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures, and it plays a crucial role in cell growth, differentiation, and survival . It is also involved in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .

Biochemische Analyse

Biochemical Properties

It is known that the 4-aminobutyl moiety is a key component in the structure of agmatine, a derivative of the amino acid arginine . Agmatine has been shown to interact with several molecular targets, including neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These interactions suggest that 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid may have similar biochemical properties and interactions.

Cellular Effects

Agmatine, which shares a structural component with this compound, has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These actions contribute to its neuroprotective and neuroregulatory roles .

Molecular Mechanism

The related compound agmatine is known to exert its effects through various mechanisms, including modulation of the glutamatergic and monoaminergic systems, which are crucial for cognitive functions such as learning and memory .

Temporal Effects in Laboratory Settings

It is known that related compounds such as agmatine can have varying effects over time, depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid in animal models. Studies on related compounds such as agmatine have shown that its effects can vary with different dosages .

Metabolic Pathways

It is known that the 4-aminobutyl moiety is involved in the biosynthesis of agmatine, a derivative of the amino acid arginine .

Transport and Distribution

Related compounds such as agmatine are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as agmatine are known to be stored in neurons, suggesting that 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid may also be localized within specific cellular compartments .

Vorbereitungsmethoden

The synthesis of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves a multi-step process. One common method includes the reaction of 1,4-diaminobutane with cyanamide to form an intermediate, which is then cyclized to produce the oxazolidinone ring.

Analyse Chemischer Reaktionen

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Amidation: The trifluoroacetic acid moiety can react with amines to form amides under appropriate conditions

Vergleich Mit ähnlichen Verbindungen

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid can be compared with other similar compounds, such as:

Agmatine: A naturally occurring compound with similar structural features but different biological activities.

Squalamine: An aminosterol with antimicrobial properties, differing in its mechanism of action and applications.

Phenolic amides: Compounds with similar amide linkages but distinct chemical and biological properties .

These comparisons highlight the unique structural and functional aspects of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBQKTHYJTUQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2470570.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2470579.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2470587.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)

![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2470592.png)